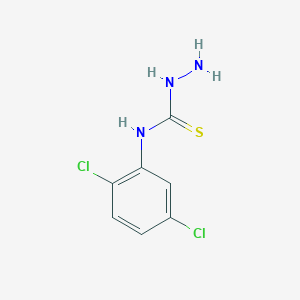

4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2,5-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDSQQOEXKOZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932696 | |

| Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-30-4 | |

| Record name | N-(2,5-Dichlorophenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14580-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the , a molecule of significant interest in the field of medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge for its successful preparation and characterization.

Introduction: The Significance of Thiosemicarbazide Scaffolds

Thiosemicarbazides are a class of compounds characterized by the H₂N-NH-C(=S)-NH-R scaffold. They serve as versatile and potent intermediates for the synthesis of a wide array of bioactive heterocyclic compounds and pharmaceutical materials.[1][2] The inherent reactivity of the thiosemicarbazide functional group allows for its elaboration into various heterocyclic systems such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.[3][4]

Derivatives of thiosemicarbazide have demonstrated a remarkable spectrum of pharmacological activities, including antitubercular, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][5] The biological activity is often modulated by the nature of the substituent at the N-4 position. The incorporation of a 2,5-dichlorophenyl group, as in the target molecule, is a strategic choice aimed at enhancing lipophilicity and modulating electronic properties, which can significantly influence the compound's interaction with biological targets.

Synthetic Strategy and Core Mechanism

The synthesis of 4-substituted-3-thiosemicarbazides is most commonly and efficiently achieved through the nucleophilic addition of hydrazine to a corresponding isothiocyanate.[3][4] This approach is reliable, high-yielding, and proceeds under mild conditions.

The core of this synthesis is the reaction between 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate. The mechanism involves the lone pair of electrons on the terminal nitrogen atom of hydrazine acting as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent nitrogen and sulfur atoms. The subsequent proton transfer steps lead to the stable thiosemicarbazide product.

Retrosynthetic Analysis:

The logical disconnection of this compound points to two key synthons: 2,5-dichlorophenyl isothiocyanate and hydrazine. The isothiocyanate itself is readily prepared from commercially available 2,5-dichloroaniline.

Experimental Protocols

This synthesis is presented as a two-step process, commencing from 2,5-dichloroaniline.

Step 1: Synthesis of 2,5-Dichlorophenyl Isothiocyanate

The conversion of an aniline to an isothiocyanate is typically achieved using thiophosgene (CSCl₂). This reagent is highly effective but also extremely toxic; therefore, appropriate safety precautions are paramount.

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), dissolve 2,5-dichloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of thiophosgene (1.1 eq) in the same solvent via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2,5-dichlorophenyl isothiocyanate can be purified by vacuum distillation, although for many subsequent reactions, the crude product is often of sufficient purity.

Step 2: Synthesis of this compound

This step involves the key bond-forming reaction to generate the target molecule.

Methodology:

-

Dissolve the 2,5-dichlorophenyl isothiocyanate (1.0 eq) from the previous step in a suitable alcohol solvent, such as propanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[6]

-

In a separate beaker, prepare a solution of hydrazine hydrate (1.0-1.2 eq) in the same solvent.

-

Add the hydrazine hydrate solution dropwise to the stirred isothiocyanate solution at room temperature.

-

Within minutes of the addition, a white precipitate of the product will begin to form.[6]

-

Continue stirring the reaction mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[6]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified product, this compound, in a vacuum oven.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Synthetic route for this compound.

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value | Reference |

| Chemical Name | This compound | [7] |

| CAS Number | 14580-30-4 | [7][8][9][10] |

| Molecular Formula | C₇H₇Cl₂N₃S | [7][11] |

| Molecular Weight | 236.12 g/mol | [7][10] |

| Appearance | White solid / Crystalline powder | [1][6] |

| Melting Point | 167-169 °C (decomposes) | [7] |

Expected Spectroscopic Data:

-

FT-IR (KBr, cm⁻¹): Peaks corresponding to N-H stretching (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations.

-

¹H NMR (DMSO-d₆, δ ppm): Signals for the aromatic protons, as well as distinct, exchangeable signals for the -NH and -NH₂ protons of the thiosemicarbazide chain.

-

¹³C NMR (DMSO-d₆, δ ppm): Resonances for the aromatic carbons and a characteristic signal for the thiocarbonyl (C=S) carbon, typically downfield around 180 ppm.

Safety and Handling

-

Thiophosgene: Extremely toxic, corrosive, and a lachrymator. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quenching solution (e.g., dilute ammonia or sodium hydroxide) readily available.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Work in a fume hood and use appropriate PPE.

-

Solvents: Dichloromethane and chloroform are volatile and harmful. Ethanol is flammable. Handle all solvents with care in a well-ventilated area.

Conclusion

The via the reaction of 2,5-dichlorophenyl isothiocyanate and hydrazine hydrate is a robust and efficient method. This guide provides a detailed, scientifically-grounded protocol that, when combined with appropriate safety measures and analytical characterization, enables the reliable production of this valuable compound for further research and development in medicinal chemistry.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH).

-

This compound Product Description. ChemicalBook.

-

Reaction of isothiocyanate. Reddit r/OrganicChemistry.

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.

-

The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic (RSC Publishing).

-

The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic (RSC Publishing).

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate.

-

Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules.

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. ResearchGate.

-

Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. ResearchGate.

-

This compound. ChemicalBook.

-

CAS#:14580-30-4 | this compound. Chemsrc.

-

This compound | 14580-30-4. Sigma-Aldrich.

-

4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | CAS 13207-55-1. Santa Cruz Biotechnology.

-

Synthesis of 2,5-dichloroaniline. PrepChem.com.

-

This compound. PubChem.

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI.

-

2,5-Dichloroaniline. Wikipedia.

-

Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. ChemRxiv.

-

Processes for the diazotization of 2,5-dichloroanilines. Google Patents.

-

2,5-Dichloroaniline | C6H5Cl2N | CID 7262. PubChem.

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. 14580-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 14580-30-4 [chemicalbook.com]

- 9. CAS#:14580-30-4 | this compound | Chemsrc [chemsrc.com]

- 10. This compound | 14580-30-4 [sigmaaldrich.com]

- 11. PubChemLite - this compound (C7H7Cl2N3S) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

Introduction

This compound is a halogenated aromatic derivative belonging to the thiosemicarbazide class of compounds. Thiosemicarbazides are characterized by the structural motif R-NH-C(=S)-NH-NH₂, which serves as a versatile pharmacophore in medicinal chemistry. These compounds and their derivatives, particularly thiosemicarbazones, are subjects of extensive research due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The presence of two chlorine atoms on the phenyl ring of this compound is a key structural feature, as halogenation can significantly modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1][4]

This guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and an exploration of its significance as a building block in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are critical for its handling, formulation, and application in research settings.

| Property | Value | Source |

| CAS Number | 14580-30-4 | [5][6] |

| Molecular Formula | C₇H₇Cl₂N₃S | [1][5][7] |

| Molecular Weight | 236.12 g/mol | [1][5] |

| Appearance | Solid | [1] |

| Melting Point | 167-169°C (with decomposition) | [5] |

| Purity | ≥95% (as commercially available) | |

| InChI | 1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | [7] |

| InChIKey | XBDSQQOEXKOZJQ-UHFFFAOYSA-N | [7] |

| Predicted XlogP | 1.9 | [7] |

Synthesis and Structural Elucidation

The synthesis of 4-aryl-3-thiosemicarbazides is a well-established process in organic chemistry. The primary route involves the nucleophilic addition of hydrazine to an appropriately substituted isothiocyanate.

General Synthesis Pathway

The synthesis of this compound is achieved by reacting 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiosemicarbazide.

Caption: General reaction scheme for the synthesis.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,5-Dichlorophenyl isothiocyanate

-

Hydrazine hydrate (99%)

-

Absolute Ethanol

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorophenyl isothiocyanate (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (0.1 mol) dropwise over a period of 15-20 minutes. The reaction is exothermic, and a precipitate may begin to form.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Peaks:

-

N-H stretching: Absorption bands in the range of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazine and secondary amine groups.[8]

-

C=S stretching (Thioamide I band): A characteristic peak around 1100-1300 cm⁻¹.[9]

-

C-N stretching (Thioamide II band): A band typically observed near 1500 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to their specific positions.

-

-NH- Proton: A singlet in the downfield region (δ ~9.0-10.0 ppm).

-

-NH₂ Protons: A broad singlet corresponding to the terminal amino group protons (δ ~4.0-5.0 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Thiocarbonyl Carbon (C=S): A characteristic downfield signal, often found in the range of δ 175-185 ppm.[10]

-

Aromatic Carbons: Multiple signals in the δ 110-140 ppm range, including signals for the chlorine-substituted carbons.

-

3. Mass Spectrometry (MS):

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

-

Expected Data: The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 235. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1) would provide definitive evidence for the compound's composition.

Biological Significance and Applications in Drug Development

Thiosemicarbazides are recognized as privileged scaffolds in medicinal chemistry.[1] Their biological activity is often attributed to their ability to act as effective chelating agents for metal ions essential for various enzymatic processes.[3]

Potential Therapeutic Activities

Derivatives of thiosemicarbazide have demonstrated a wide array of pharmacological effects:

-

Anticancer Activity: Many thiosemicarbazides and their subsequent thiosemicarbazone derivatives show potent cytotoxicity against various cancer cell lines.[1][11] The proposed mechanisms often involve the inhibition of key enzymes like topoisomerase II, which is crucial for DNA replication.[1]

-

Antimicrobial Activity: This class of compounds exhibits significant antibacterial and antifungal properties.[2][4] The presence of halogens, such as chlorine, on the phenyl ring can enhance this activity.[4]

-

Antioxidant Activity: Structurally similar compounds have shown notable antioxidant capabilities, sometimes exceeding the activity of standard antioxidants.[1]

-

Antiparasitic Activity: Research has shown that thiosemicarbazide derivatives can be effective against parasites like Toxoplasma gondii, potentially by disrupting key metabolic pathways.[12]

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of thiosemicarbazones. These are typically formed through the condensation reaction between the terminal -NH₂ group of the thiosemicarbazide and an aldehyde or ketone. This reaction expands the chemical diversity and allows for the fine-tuning of biological activity.

Caption: Conversion of the thiosemicarbazide to a thiosemicarbazone.

This versatility makes this compound a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[13]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties. Its straightforward synthesis and the extensive, therapeutically relevant biological activities associated with the thiosemicarbazide scaffold make it a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and pharmacology. As a foundational building block for more complex and potent thiosemicarbazones, it continues to be a valuable tool in the ongoing search for novel therapeutic agents.

References

-

Al-Warhi, T. I., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules. Retrieved from [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Retrieved from [Link]

-

Sagan, F., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Retrieved from [Link]

- Singh, D., & Kumar, R. (2014). A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES. International Journal of Pharmaceutical Sciences and Research.

-

Kozak, A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. Retrieved from [Link]

-

Sriram, D., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Archiv der Pharmazie. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide. Retrieved from [Link]

-

Sunel, V., et al. (2018). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules. Retrieved from [Link]

-

Gucwa, K., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules. Retrieved from [Link]

-

Al-Warhi, T. I., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. Retrieved from [Link]

-

Dzitko, K., et al. (2021). 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. Scientific Reports. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. 14580-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C7H7Cl2N3S) [pubchemlite.lcsb.uni.lu]

- 8. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

mechanism of action of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

An In-depth Technical Guide on the Core Mechanism of Action of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

Abstract

Thiosemicarbazides are a versatile class of compounds recognized for their wide spectrum of biological activities and serve as crucial intermediates in the synthesis of pharmacologically potent molecules.[1][2] This guide focuses on this compound (CAS 14580-30-4), a specific derivative whose mechanism of action, while not exhaustively studied in isolation, can be robustly inferred from the extensive body of research on its structural analogs. This document synthesizes the current understanding of thiosemicarbazide and thiosemicarbazone bioactivity to propose the most probable mechanisms for this compound. We will explore its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, grounded in authoritative literature. Furthermore, this guide presents a comprehensive experimental framework designed to systematically elucidate and validate the precise molecular pathways affected by this compound, providing fellow researchers with a validated roadmap for investigation.

Introduction and Molecular Profile

This compound belongs to a class of compounds characterized by a core thiourea group linked to a hydrazine terminal. The defining features of this specific molecule are the dichlorinated phenyl ring and the terminal primary amine of the hydrazine group, which make it a reactive intermediate for the synthesis of thiosemicarbazones.[1][2] The presence of nitrogen and sulfur atoms is fundamental to the broad biological activity observed across this chemical family, enabling them to act as effective metal chelators and interact with various biological targets.[1] The lipophilicity conferred by the dichlorophenyl moiety likely enhances its ability to cross cellular membranes and engage with intracellular targets.[3]

Molecular Profile:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14580-30-4 | [3][4] |

| Molecular Formula | C₇H₇Cl₂N₃S | [5] |

| Molecular Weight | 236.12 g/mol | [5][6] |

| Appearance | Solid | [3] |

| Melting Point | 167-169°C (decomposition) |[6][7] |

Postulated Mechanisms of Action Based on Analog Studies

While direct studies on this compound are limited, the mechanisms of structurally related thiosemicarbazides and their thiosemicarbazone derivatives are well-documented. These analogs provide a strong foundation for predicting the bioactivity of the target compound.

Anticancer Activity

Thiosemicarbazones, often synthesized from thiosemicarbazide precursors, exhibit potent anticancer properties through a multi-pronged attack on cancer cell physiology.[1][3]

-

Inhibition of Topoisomerase II: A primary mechanism for related compounds is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[3] By binding to the enzyme-DNA complex, these compounds can stabilize double-stranded DNA breaks, leading to replication fork collapse and the initiation of apoptosis. Molecular docking studies on similar derivatives have confirmed a high binding affinity for this enzyme.[3]

-

Induction of Oxidative Stress: Thiosemicarbazones are known to drive apoptosis through the generation of oxidative stress.[1] This can occur through the chelation of metal ions like iron and copper, which then participate in redox cycling to produce reactive oxygen species (ROS). Elevated ROS levels damage cellular components, including DNA, lipids, and proteins, ultimately triggering programmed cell death.

-

Disruption of Iron Metabolism: The N-N-S motif in thiosemicarbazones is a powerful chelator of essential metal ions, particularly iron.[8] Cancer cells have a high iron demand to sustain rapid proliferation. By sequestering intracellular iron, these compounds disrupt the function of iron-dependent enzymes and proteins, including ribonucleotide reductase, which is essential for DNA synthesis, thereby halting cell division.[1]

-

Modulation of Cell Signaling Pathways: Recent studies have implicated thiosemicarbazide derivatives in the modulation of key oncogenic signaling pathways. For instance, certain derivatives have been shown to affect the Wnt/β-catenin pathway in breast cancer cells, which is crucial for proliferation and differentiation.[9]

Caption: Diagram 1: Postulated Anticancer Mechanisms.

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated significant potential as antibacterial agents, particularly against mycobacterial species.[2][10]

-

Inhibition of Bacterial Topoisomerases: Similar to their anticancer effects, these compounds can target bacterial DNA gyrase and topoisomerase IV.[10] Studies on related thiosemicarbazides have shown they decrease the ATPase activity of the ParE subunit of topoisomerase IV in Staphylococcus aureus.[10] This inhibition prevents the enzyme from re-ligating DNA strands, leading to a bacteriostatic or, in some cases, bactericidal effect.[10]

-

General Antibacterial Properties: The broad structural diversity of thiosemicarbazides allows for activity against a range of Gram-positive and Gram-negative bacteria.[11] The precise mechanisms can vary, but often involve disruption of cell wall synthesis, protein function, or metabolic pathways.

Broad-Spectrum Enzyme Inhibition

The thiosemicarbazide scaffold is a privileged structure for designing enzyme inhibitors. Depending on the substitutions, derivatives can be tailored to inhibit various enzymes with high specificity.

-

Monoamine Oxidase (MAO) Inhibition: Thiosemicarbazone derivatives have been identified as potent, reversible, and competitive inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism.[12] This suggests a potential application in treating neurological disorders.

-

α-Glucosidase Inhibition: Certain indole-based thiosemicarbazones are highly effective competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13] This positions them as potential therapeutic agents for managing type 2 diabetes.

-

Urease Inhibition: Analogs such as 1-[(4′-chlorophenyl)carbonyl-4-(aryl) thiosemicarbazides have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[14]

Experimental Framework for Mechanistic Elucidation

To definitively determine the mechanism of action for this compound, a systematic, multi-step experimental approach is required. The following protocols provide a self-validating workflow from broad cytotoxicity screening to specific molecular target identification.

Caption: Diagram 2: Experimental Workflow for Mechanistic Elucidation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on various human cancer cell lines and a non-cancerous control cell line to assess potency and selectivity.

Causality: The MTT assay is a foundational colorimetric assay that measures metabolic activity. A reduction in metabolic activity is presumed to be a direct result of cell death or inhibition of proliferation, providing a quantitative IC₅₀ (half-maximal inhibitory concentration) value. Using multiple cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and BJ human fibroblasts) helps establish a preliminary spectrum of activity.[9][15]

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria.

Causality: The MIC establishes the lowest concentration of an agent that prevents visible growth, indicating bacteriostatic activity. The subsequent MBC test determines the lowest concentration that kills 99.9% of the initial inoculum, confirming bactericidal activity. This distinction is critical for drug development.

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration well with no visible turbidity.

-

MBC Determination: Subculture 10 µL from each clear well onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar.[11]

Protocol 3: Analysis of Apoptosis by Flow Cytometry

Objective: To quantify the induction of apoptosis and differentiate it from necrosis in cancer cells treated with the compound.

Causality: Annexin V has a high affinity for phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for precise quantification of different cell populations.

Methodology:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Summary and Forward Outlook

This compound is a compound of significant interest, belonging to a chemical class with proven, multi-faceted biological activity. Based on extensive evidence from its analogs, its mechanism of action is likely to involve the inhibition of key enzymes like topoisomerases, disruption of cellular metal homeostasis, induction of oxidative stress leading to apoptosis, and modulation of critical signaling pathways. The dichlorophenyl substitution is a key structural feature that likely enhances its potency and cellular uptake.

The experimental framework provided in this guide offers a clear and logical pathway for researchers to move from broad activity screening to the validation of specific molecular targets. Elucidating the precise mechanism is a critical step in the drug development pipeline, enabling target-based optimization, biomarker discovery, and the rational design of future clinical trials. The versatility of the thiosemicarbazide scaffold ensures that compounds like this compound will remain a fertile ground for the discovery of novel therapeutics.

References

- A review on development of bio-active thiosemicarbazide deriv

- Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegm

- Thiosemicarbazide – Knowledge and References - Taylor & Francis. (URL: )

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. (URL: )

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action - MDPI. (URL: [Link])

- Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjug

- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (URL: )

-

Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents - SciSpace. (URL: [Link])

-

Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - PMC - NIH. (URL: [Link])

-

This compound - PubChemLite. (URL: [Link])

-

2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - MDPI. (URL: [Link])

-

Antibacterial activity of thiosemicarbazide derivatives - Der Pharma Chemica. (URL: [Link])

-

Synthesis and Cytotoxic Effects of Various Thiosemicarbazide Compounds on Primary and Metastatic Breast Cancer Cell Lines - Cyprus Journal of Medical Sciences. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C7H7Cl2N3S) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 14580-30-4 [chemicalbook.com]

- 7. 14580-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyprusjmedsci.com [cyprusjmedsci.com]

- 10. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Biological Versatility of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide: A Technical Guide for Drug Discovery and Development

Introduction: The Thiosemicarbazide Scaffold as a Privileged Structure in Medicinal Chemistry

The thiosemicarbazide moiety is a cornerstone in the synthesis of a multitude of heterocyclic compounds, recognized for its significant and diverse biological activities.[1] This versatile structural motif, characterized by the presence of nitrogen and sulfur atoms, is a key pharmacophore that contributes to a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities.[1] The unique chemical nature of thiosemicarbazides allows for the formation of stable complexes with metal ions and provides a foundation for developing novel therapeutic agents. This guide focuses on the biological potential of a specific derivative, 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide, providing an in-depth analysis of its anticipated activities based on its chemical structure and the established properties of its close analogs.

Chemical Profile of this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 14580-30-4 |

| Molecular Formula | C₇H₇Cl₂N₃S |

| Molecular Weight | 236.12 g/mol |

Anticipated Biological Activities and Mechanistic Insights

While specific comprehensive studies on the biological activities of this compound are not extensively documented in publicly available literature, a robust body of research on structurally similar chlorophenyl-thiosemicarbazide and thiosemicarbazone derivatives allows for well-grounded predictions of its biological potential. The presence of the dichlorophenyl ring is a critical structural feature that can significantly influence the compound's lipophilicity and its interaction with biological targets.[2]

Anticancer Potential: Targeting the Machinery of Cell Proliferation

A prominent and extensively investigated application for thiosemicarbazide derivatives is in oncology.[2][3] Research on analogous compounds suggests that this compound is a promising candidate for anticancer drug discovery.

Proposed Mechanism of Action:

The primary proposed mechanism for the anticancer activity of thiosemicarbazide derivatives involves the inhibition of topoisomerase II.[2] This enzyme plays a crucial role in DNA replication and is a well-established target for cancer chemotherapy. By binding to topoisomerase II, these compounds can disrupt the process of cell division, leading to apoptosis (programmed cell death) in cancer cells.[2]

Signaling Pathway: Topoisomerase II Inhibition

Caption: General workflow for the synthesis of 4-aryl-3-thiosemicarbazides.

Detailed Protocol:

-

Dissolve one equivalent of 2,5-dichlorophenyl isothiocyanate in a suitable solvent such as ethanol or methanol.

-

To this solution, add one equivalent of hydrazine hydrate dropwise with continuous stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent to obtain pure this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the robust evidence from structurally related compounds, it is anticipated to possess a spectrum of biological activities, most notably anticancer and antimicrobial properties. The dichlorophenyl moiety is a key structural feature that likely enhances its biological efficacy.

Future research should focus on the comprehensive in vitro and in vivo evaluation of this specific compound to confirm its predicted activities and elucidate its precise mechanisms of action. Further derivatization of the thiosemicarbazide scaffold could also lead to the development of more potent and selective therapeutic agents. This technical guide provides a foundational framework for researchers to embark on the exploration of this compound as a promising lead compound in the development of novel pharmaceuticals.

References

- A review on development of bio-active thiosemicarbazide deriv

- This compound - Benchchem. (URL: )

- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)

Sources

Introduction: Elucidating the Molecular Signature of a Promising Compound

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

This compound is a compound of significant interest within the fields of medicinal chemistry and drug development. As a thiosemicarbazide derivative, it belongs to a class of molecules renowned for a wide spectrum of biological activities, including potential antitumor, antimicrobial, and antiviral properties.[1][2] The precise substitution of a 2,5-dichlorophenyl group onto the thiosemicarbazide scaffold can profoundly influence its physicochemical properties and biological efficacy.

Unambiguous structural confirmation and purity assessment are paramount before any further investigation into its biological function. Spectroscopic analysis provides the foundational dataset for this characterization. This technical guide offers a comprehensive, field-proven approach to the multi-faceted spectroscopic analysis of this compound, detailing not just the protocols but the scientific rationale behind each step. We will explore how Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), collectively provide a definitive structural fingerprint of the molecule.

Molecular Structure and Functional Group Analysis

A thorough analysis begins with a clear understanding of the molecule's architecture. This compound (Molecular Formula: C₇H₇Cl₂N₃S) possesses several key functional groups that will be interrogated by different spectroscopic methods.[3]

-

Dichlorophenyl Ring: An aromatic system with two chlorine substituents. This group will produce characteristic signals in IR, NMR, and UV-Vis spectroscopy.

-

Thiourea Core (-NH-C(=S)-NH-): The thioamide group is central. The C=S (thione) bond and the associated N-H bonds are key identifiers in IR and NMR.

-

Hydrazine Moiety (-NH-NH₂): The terminal amino group and the adjacent N-H provide distinct spectroscopic handles.

Caption: Experimental workflow for NMR spectroscopy.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively dissolves many thiosemicarbazides and its residual proton signal does not obscure key regions. T[4][5]etramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following the proton spectrum, a ¹³C spectrum is acquired. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: The spectra are processed (phasing, baseline correction) and chemical shifts (δ) are referenced to TMS. Integrals in the ¹H spectrum are used to determine proton ratios.

Expected Data and Interpretation

¹H NMR Spectrum (in DMSO-d₆)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |

| -NH₂ | ~4.2 - 7.8 | Broad singlet | 2H | The terminal amino protons. Position can vary with concentration and temperature. |

| Aromatic H | ~7.0 - 8.2 | Multiplet | 3H | The three protons on the dichlorophenyl ring will show a complex splitting pattern (doublets, doublet of doublets) based on their coupling constants. |

| -CS-NH- | ~8.0 - 10.0 | Broad singlet | 1H | The proton adjacent to the thione group. |

| -NH-Ph | ~9.5 - 11.5 | Broad singlet | 1H | The proton attached to the nitrogen linked to the phenyl ring, often the most downfield due to deshielding effects. |

¹³C NMR Spectrum (in DMSO-d₆)

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Comments |

| Aromatic C-H | 110 - 135 | Signals for the three protonated carbons in the phenyl ring. |

| Aromatic C-Cl | 130 - 140 | The two carbons directly bonded to chlorine atoms. |

| Aromatic C-N | 135 - 145 | The carbon of the phenyl ring attached to the nitrogen atom. |

| C=S (Thione) | 178 - 183 | A highly characteristic, downfield signal that is definitive proof of the thiourea core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and aromatic rings. For our target molecule, it will reveal electronic transitions (π → π* and n → π*) associated with the dichlorophenyl ring and the thiosemicarbazide moiety.

[6]```dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General experimental workflow for mass spectrometry.

Expected Data and Interpretation

The monoisotopic mass of C₇H₇Cl₂N₃S is approximately 234.97 Da.

[3]* Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this cluster will have a characteristic pattern. For a molecule with two chlorine atoms, we expect to see peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

-

Fragmentation Pattern: Common fragmentation pathways for related structures include cleavage of the N-N bond and loss of small neutral molecules like NH₃ or HSCN. A[7]ny observed fragments containing chlorine atoms will also exhibit the corresponding isotopic pattern, aiding in their identification.

Summary of Spectroscopic Data

The table below consolidates the expected key spectroscopic data for the unambiguous characterization of this compound.

| Technique | Feature | Expected Value/Region |

| FT-IR | N-H Stretch | 3100 - 3450 cm⁻¹ |

| C=S Stretch | 1200 - 1280 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.2 ppm |

| N-H Protons | δ 4.2 - 11.5 ppm (multiple broad signals) | |

| ¹³C NMR | C=S (Thione) | δ 178 - 183 ppm |

| Aromatic Carbons | δ 110 - 145 ppm | |

| UV-Vis | λ_max | Bands expected in the 250-400 nm range |

| MS | Molecular Ion (m/z) | Cluster around 235, 237, 239 (M, M+2, M+4) |

Conclusion

The comprehensive analysis of this compound requires a synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of essential functional groups, while ¹H and ¹³C NMR provide a detailed map of the molecular skeleton and proton environments. Mass spectrometry validates the molecular formula and the presence of two chlorine atoms through its distinct isotopic signature, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these methods provide an irrefutable body of evidence to confirm the identity, structure, and purity of the target compound, establishing the critical foundation for its further exploration in drug discovery and materials science.

References

- ACS Omega. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis.

- ResearchGate. (n.d.). FT-IR spectra of a thiosemicarbazide, b Co(OH)2, c Co(OH)2@Glu, and d....

- MDPI. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes.

- PubMed. (2025). Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity.

- National Institutes of Health (NIH). (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.

- DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative.

- National Institutes of Health (NIH). (n.d.). Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study.

- ResearchGate. (n.d.). UV-visible and 1H–15N NMR spectroscopic studies of colorimetric thiosemicarbazide anion sensors.

- PubChemLite. (n.d.). This compound.

- ResearchGate. (n.d.). 1 H NMR spectrum of compound 4.

- Scirp.org. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H7Cl2N3S) [pubchemlite.lcsb.uni.lu]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

An In-Depth Technical Guide to 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide (CAS: 14580-30-4): A Versatile Scaffold for Drug Discovery

Introduction: The Significance of the Thiosemicarbazide Core

In the landscape of medicinal chemistry, the thiosemicarbazide scaffold represents a privileged structure, a recurring molecular framework renowned for its versatile biological activities. These compounds, characterized by the presence of both thiourea and hydrazine functionalities, serve as crucial intermediates in the synthesis of a vast array of bioactive molecules, most notably thiosemicarbazones.[1] The inherent ability of the nitrogen and sulfur atoms within this core to chelate metal ions and interact with biological macromolecules underpins their broad therapeutic potential, which spans antibacterial, anticancer, antiviral, and antifungal applications.[2][3]

This technical guide focuses on a specific, halogenated derivative: 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide. The introduction of a dichlorophenyl moiety is a deliberate strategic choice in medicinal chemistry, often employed to modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, a robust protocol for its synthesis and characterization, and an exploration of its potential mechanisms of action and applications in modern therapeutic development.

Part 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of any scientific investigation. This compound is a solid material at room temperature, and its key identifiers and properties are summarized below.[4][5]

| Property | Value | Source(s) |

| CAS Number | 14580-30-4 | [5][6][7] |

| Molecular Formula | C₇H₇Cl₂N₃S | [5][8] |

| Molecular Weight | 236.12 g/mol | [5] |

| Melting Point | 167-169 °C (decomposes) | [5][6] |

| InChIKey | XBDSQQOEXKOZJQ-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=S)NN)Cl | [8] |

| Appearance | Solid | [4] |

The structure features a hydrazine group attached to a thiocarbonyl center, which is in turn bonded to a 2,5-dichlorinated aniline ring. This specific substitution pattern is significant; the chlorine atoms are electron-withdrawing and increase the molecule's hydrophobicity, which can enhance its ability to cross cellular membranes.

Part 2: Synthesis and Characterization Workflow

As a chemical intermediate, the reliable synthesis and rigorous characterization of this compound are paramount. The following sections detail a validated, field-proven approach.

Rationale and Synthetic Strategy

The most direct and widely adopted method for synthesizing 4-aryl-thiosemicarbazides is the nucleophilic addition of hydrazine to an aryl isothiocyanate.[9] This reaction is typically high-yielding and proceeds under mild conditions. The causality is clear: the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S). This forms a stable thiourea linkage.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for this reaction class.[10]

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (1.0 eq) in a minimal amount of a suitable alcohol solvent, such as propanol or ethanol.

-

Reaction: While stirring the hydrazine solution at room temperature, slowly add a solution of 2,5-dichlorophenyl isothiocyanate (1.0 eq)[11] in the same solvent dropwise over 10-15 minutes.

-

Monitoring: A white precipitate typically begins to form within minutes. Allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the isothiocyanate starting material is consumed.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.

-

Drying: Dry the purified white solid product under vacuum to a constant weight.

Experimental Protocol: Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step.

Caption: Standard workflow for the structural characterization of the title compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Data: Look for characteristic absorption bands. N-H stretching vibrations for the -NH and -NH₂ groups typically appear in the 3100-3400 cm⁻¹ region. A strong band corresponding to the C=S (thiocarbonyl) stretch should be observable around 1100-1300 cm⁻¹.[12][13][14]

-

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:

-

Purpose: To confirm the precise arrangement of atoms.

-

Expected ¹H NMR Data: Signals for the aromatic protons on the dichlorophenyl ring will appear in the aromatic region (~7.0-8.0 ppm). Distinct, exchangeable signals for the three N-H protons will appear further downfield, often as broad singlets.[3][4][12]

-

Expected ¹³C NMR Data: Resonances for the aromatic carbons will be present, along with a characteristic downfield signal for the C=S carbon, typically observed >180 ppm.[4]

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and isotopic pattern.

-

Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic [M+2] and [M+4] isotopic peaks in an approximate 9:6:1 ratio, providing definitive confirmation of the dichloro-substitution.

-

Part 3: Biological Significance and Therapeutic Potential

While this compound is primarily a synthetic intermediate, its structural class is rich with biological activity. The insights below are drawn from extensive research on analogous compounds.

Hypothesized Mechanisms of Action

The therapeutic effects of thiosemicarbazide derivatives are often realized after they are converted to thiosemicarbazones (by reaction with an aldehyde or ketone). These resulting molecules are potent chelators and can exert their effects through several mechanisms.

-

Anticancer Activity: The primary proposed mechanism for the anticancer action of thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. By chelating the iron cofactor in the R2 subunit of the enzyme, they disrupt the cell's ability to produce deoxynucleotides, leading to cell cycle arrest and apoptosis.[15] Another key mechanism involves the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication, leading to DNA damage and cell death.[16][17]

-

Antibacterial Activity: The antibacterial action is also multifaceted. Similar to their anticancer effects, these compounds can inhibit bacterial topoisomerases like DNA gyrase and topoisomerase IV, preventing DNA replication.[16] The ability to chelate essential metal ions can also disrupt numerous bacterial metabolic processes.

The diagram below illustrates a potential pathway for the anticancer activity of a thiosemicarbazone derived from our title compound.

Caption: Hypothesized anticancer mechanism via Ribonucleotide Reductase inhibition.

Application in Drug Discovery: A Screening Protocol

The primary value of this compound is as a starting material to generate a library of novel thiosemicarbazone drug candidates for screening.

-

Library Synthesis: React this compound with a diverse panel of aldehydes and ketones (e.g., substituted benzaldehydes, heterocyclic aldehydes) via condensation reaction, typically by refluxing in ethanol with a catalytic amount of acid. This creates a library of thiosemicarbazones with varied structural features.

-

Primary Screening (Anticancer):

-

Utilize a cell viability assay, such as the MTT assay, to screen the library against a panel of cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer).[16]

-

Rationale: This high-throughput method quickly identifies compounds that reduce the metabolic activity of cancer cells, indicating cytotoxicity or cytostatic effects.

-

-

Primary Screening (Antibacterial):

-

Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).[18]

-

Rationale: This assay quantifies the lowest concentration of a compound required to inhibit visible bacterial growth, providing a clear measure of potency.

-

-

Hit Validation and Follow-up: Compounds that show high potency (low IC₅₀ or MIC values) and selectivity (low toxicity to normal cells, e.g., BJ fibroblasts) are selected as "hits" for further investigation, including mechanism of action studies and optimization of the chemical structure.

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block for the development of next-generation therapeutics. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable tool for medicinal chemists. By leveraging this scaffold, researchers can rapidly generate diverse libraries of thiosemicarbazones, which have demonstrated significant potential as anticancer and antibacterial agents through mechanisms like enzyme inhibition. The continued exploration of derivatives stemming from this core structure holds considerable promise for addressing unmet needs in oncology and infectious disease.

References

-

Bielska, M., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(14), 5345. [Link]

-

Semanticscholar.org. (2020). A review on potential biological activities of thiosemicarbazides. [Link]

-

Plech, T., et al. (2013). Diversity in Antibacterial Activity of Thiosemicarbazides Derived from 3-Chlorobenzhydrazide. Letters in Drug Design & Discovery, 10(6), 492-496. [Link]

-

ResearchGate. (2023). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. [Link]

-

Kowalski, K., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(21), 7415. [Link]

-

Semantic Scholar. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]

-

Semantic Scholar. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. [Link]

-

Al-Warhi, T., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 26(24), 7485. [Link]

-

Semantic Scholar. (2014). ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. [Link]

-

Bielska, M., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(3), 1836. [Link]

-

Gîrd, C. E., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. International Journal of Molecular Sciences, 22(22), 12139. [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1955-1974. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1989). Improved synthesis of 4-methyl-3-thiosemicarbazide.

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 34(3). [Link]

-

PubChem. (n.d.). 2,5-dichlorophenyl isothiocyanate. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1). [Link]

-

Reddit. (2022). Reaction of isothiocyanate. r/OrganicChemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. [Link]

-

Oriental Journal of Chemistry. (2013). Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry, 29(2), 525-531. [Link]

Sources

- 1. [PDF] New Thiosemicarbazide Derivatives with Multidirectional Biological Action | Semantic Scholar [semanticscholar.org]

- 2. A REVIEW ON POTENTIAL BIOLOGICAL ACTIVITIES OF THIOSEMICARBAZIDES | Semantic Scholar [semanticscholar.org]

- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14580-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 14580-30-4 [chemicalbook.com]

- 7. CAS#:14580-30-4 | this compound | Chemsrc [chemsrc.com]

- 8. PubChemLite - this compound (C7H7Cl2N3S) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. PubChemLite - 2,5-dichlorophenyl isothiocyanate (C7H3Cl2NS) [pubchemlite.lcsb.uni.lu]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 14. orientjchem.org [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | Semantic Scholar [semanticscholar.org]

- 18. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide

Abstract: This technical guide provides a comprehensive analysis of 4-(2,5-Dichlorophenyl)-3-thiosemicarbazide, a compound belonging to the versatile thiosemicarbazide class of molecules. While direct research on this specific analog is limited, this document extrapolates from the extensive body of literature on thiosemicarbazides and their derivatives to identify and validate high-probability therapeutic targets. We delve into the mechanistic rationale for targeting key enzymes and pathways implicated in oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental workflows, data interpretation frameworks, and predictive models for advancing this and similar compounds from discovery to preclinical evaluation.

Introduction to this compound and the Thiosemicarbazide Scaffold

Chemical Structure and Properties

This compound is a synthetic compound characterized by a thiourea core linked to a hydrazine moiety and substituted with a 2,5-dichlorophenyl group. The defining feature of the thiosemicarbazide scaffold (NH₂-NH-CS-NH₂) is its potent metal-chelating ability, conferred by the nitrogen and sulfur atoms which act as donor atoms.[1] This chelation capacity is fundamental to many of its observed biological activities. The addition of the dichlorophenyl ring significantly modulates the compound's lipophilicity and electronic properties, which can enhance cell permeability and target engagement. The presence of electron-withdrawing halogen groups on the phenyl ring has been shown in related analogs to correlate with potent anticancer effects.[2]

Compound Details:

-

IUPAC Name: 4-(2,5-dichlorophenyl)thiosemicarbazide

-

CAS Number: 14580-30-4[3]

-

Molecular Formula: C₇H₇Cl₂N₃S

The Therapeutic Promise of the Thiosemicarbazide Scaffold

Thiosemicarbazides and their derivatives, thiosemicarbazones, are privileged structures in medicinal chemistry, demonstrating a vast range of pharmacological activities including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] Their mechanism of action is often multifaceted, stemming from their ability to interact with metal ions, inhibit key enzymes, and induce cellular stress.[7][8] The well-known thiosemicarbazone, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has undergone over 30 Phase I and II clinical trials for cancer, underscoring the clinical potential of this chemical class.[9][10] This guide will focus on the most probable targets for this compound based on this established pharmacology.

Primary Putative Therapeutic Targets in Oncology

The anticancer activity of thiosemicarbazides is the most extensively studied area.[11] The proposed mechanisms often converge on the disruption of DNA synthesis and the induction of apoptosis.[7][12]

Target: Ribonucleotide Reductase (RNR)

Mechanistic Rationale: RNR is a critical iron-dependent enzyme that catalyzes the rate-limiting step in the production of deoxyribonucleotides, the essential precursors for DNA synthesis and repair.[13] Inhibition of RNR leads to the depletion of the dNTP pool, causing S-phase cell cycle arrest and apoptosis. Thiosemicarbazones are among the most potent and well-characterized RNR inhibitors.[14] Their mechanism involves the chelation of the essential iron cofactor within the R2 subunit of the enzyme, inactivating it.[10][15]

Proposed Mechanism of Action for this compound: The compound is hypothesized to enter the cell and chelate intracellular iron. The resulting complex then binds to the R2 subunit of RNR, displacing the tyrosyl radical essential for catalysis and thereby inhibiting enzyme function.

Experimental Workflow for Target Validation:

Caption: Workflow for validating RNR as a target.

Detailed Protocol: RNR Enzymatic Assay

-

Enzyme Source: Use purified recombinant human RNR (subunits R1 and R2).

-

Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM EDTA, and 2 mM DTT.

-

Substrate: Use [³H]-CDP (cytidine 5'-diphosphate) as the substrate.

-

Assay Procedure: a. Pre-incubate the R2 subunit with varying concentrations of this compound for 15 minutes at 25°C to allow for iron chelation. b. Initiate the reaction by adding the R1 subunit, ATP (as an allosteric effector), and [³H]-CDP. c. Incubate the reaction mixture for 30 minutes at 37°C. d. Terminate the reaction by adding perchloric acid. e. Convert the resulting [³H]-dCDP to [³H]-dCMP using snake venom phosphodiesterase. f. Separate [³H]-dCMP from unreacted [³H]-CDP using an anion-exchange column. g. Quantify the amount of [³H]-dCMP formed using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

Target: Topoisomerase IIα